Hexanoic acid

Description

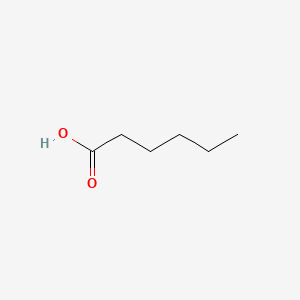

Structure

3D Structure

Properties

CAS No. |

58454-02-7 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

118.14 g/mol |

IUPAC Name |

(1,2-13C2)hexanoic acid |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i5+1,6+1 |

InChI Key |

FUZZWVXGSFPDMH-MPOCSFTDSA-N |

SMILES |

CCCCCC(=O)O |

Isomeric SMILES |

CCCC[13CH2][13C](=O)O |

Canonical SMILES |

CCCCCC(=O)O |

boiling_point |

396 to 397 °F at 760 mmHg (NTP, 1992) 205.8 °C 202.00 to 203.00 °C. @ 760.00 mm Hg 205 °C |

Color/Form |

Oily liquid |

density |

0.927 (USCG, 1999) - Less dense than water; will float 0.929 at 20 °C/4 °C Relative density (water = 1): 0.93 0.923-0.928 |

flash_point |

220 °F (NTP, 1992) 215 °F (102 °C) (Open cup) 102 °C o.c. |

melting_point |

27 °F (NTP, 1992) -3.4 °C -4.00 to -3.00 °C. @ 760.00 mm Hg -3 °C |

physical_description |

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes. Liquid; Liquid, Other Solid Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline] Solid OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. colourless to very pale yellow, oily liquid/cheesy, sweat-like odou |

Related CAS |

10051-44-2 (sodium salt) 13476-79-4 (copper(2+) salt) 16571-42-9 (manganese(2+) salt) 19455-00-6 (potassium salt) 38708-95-1 (calcium salt) |

solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992) In water, 1.03X10+4 mg/L at 25 °C Readily sol in ethanol, ether. 10.3 mg/mL Solubility in water, g/100ml at 20 °C: 1.1 miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate |

vapor_density |

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.01 (Air = 1) Relative vapor density (air = 1): 4.0 |

vapor_pressure |

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992) 0.04 [mmHg] Vapor pressure, Pa at 20 °C: 27 |

Origin of Product |

United States |

Foundational & Exploratory

Hexanoic Acid: Physicochemical Profiling and Strategic Applications in Drug Development

Executive Summary

Hexanoic acid (systematically known as caproic acid) is a six-carbon, straight-chain saturated fatty acid that serves as a critical platform chemical in modern pharmaceutical sciences[1]. While historically recognized as an endogenous human and plant metabolite, its unique physicochemical properties—specifically its balanced partition coefficient and medium-chain length—have positioned it as an invaluable tool in drug development[1][2]. By acting as a lipophilic modifier, hexanoic acid is heavily utilized in the synthesis of ester prodrugs to overcome the pharmacokinetic limitations of highly hydrophilic Active Pharmaceutical Ingredients (APIs)[3][4]. This whitepaper provides an in-depth mechanistic analysis of hexanoic acid's physical and chemical properties, its role in prodrug engineering, and the validated analytical methodologies required for its quantification.

Physicochemical and Structural Properties

The utility of hexanoic acid in pharmaceutical formulation and synthesis is directly governed by its physical and chemical characteristics. As a medium-chain fatty acid, it exhibits amphiphilic behavior, possessing a hydrophilic carboxylic acid head and a hydrophobic pentyl tail[5].

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of hexanoic acid and their mechanistic implications in drug design:

| Property | Value | Mechanistic Implication in Drug Design |

| Molecular Formula | C6H12O2 | The six-carbon aliphatic chain provides moderate hydrophobic bulk without excessive steric hindrance[2]. |

| Molecular Weight | 116.16 g/mol | Low molecular weight ensures a minimal mass penalty when conjugated to an API as a pro-moiety[1]. |

| pKa | 4.88 (at 25 °C) | Predominantly ionized at physiological pH (7.4), dictating its absorption and environmental fate[2]. |

| Partition Coefficient (logP) | 1.92 | Ideal lipophilicity for balancing aqueous solubility and lipid membrane permeability[5]. |

| Boiling Point | 205.8 °C | High boiling point necessitates chemical derivatization for optimal GC-MS chromatographic resolution[1]. |

| Density | 0.929 g/cm³ (at 20 °C) | Less dense than water, influencing phase separation dynamics during liquid-liquid extraction[2]. |

| Water Solubility | ~10.3 mg/mL (at 25 °C) | Amphiphilic nature allows solubility in both aqueous and organic environments, aiding formulation[5]. |

Chemical Reactivity and Causality

The carboxylic acid functional group of hexanoic acid is highly reactive, making it an excellent candidate for esterification and amidation reactions. Because its pKa is 4.88, the molecule exists primarily as a hexanoate anion in the systemic circulation[1]. However, when covalently bonded to an API via an ester linkage, the ionizable proton is removed. This covalent masking eliminates hydrogen bonding interactions with water, significantly increasing the overall lipophilicity (logP) of the resulting prodrug[4].

Strategic Application: Prodrug Engineering

A major hurdle in drug development is the poor oral bioavailability of hydrophilic drugs, which struggle to cross the lipid bilayers of the gastrointestinal tract[3]. Hexanoic acid is utilized to synthesize self-assembling prodrugs and lipidic conjugates[4].

For example, the esterification of nucleoside analogs (such as entecavir or cytarabine) with hexanoic acid yields hexanoate prodrugs. The six-carbon chain is optimal: it is long enough to confer the necessary lipophilicity for passive transcellular diffusion, yet short enough to be rapidly recognized and cleaved by ubiquitous intracellular esterases, thereby releasing the active drug at the target site[3][4].

Caption: Hexanoic acid-mediated prodrug synthesis and intracellular bioconversion pathway.

Protocol 1: Synthesis of a Hexanoate Prodrug via Steglich Esterification

Causality & Rationale: The Steglich esterification utilizes EDCI as a water-soluble coupling agent and DMAP as a nucleophilic catalyst. This prevents the formation of unreactive N-acylureas and allows the reaction to proceed under mild conditions, preserving the structural integrity of complex APIs[6].

-

Reagent Preparation: Dissolve 1.0 equivalent of the hydrophilic API and 1.2 equivalents of hexanoic acid in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Catalyst Activation: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic coupling reaction. Add 1.5 equivalents of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 equivalents of DMAP (4-Dimethylaminopyridine)[6].

-

Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (25 °C). The DMAP attacks the O-acylisourea intermediate formed by EDCI and hexanoic acid, generating a highly reactive N-acylpyridinium species that rapidly reacts with the API's hydroxyl group.

-

Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the complete consumption of the API is observed (typically 4–12 hours).

-

Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) to neutralize any unreacted acid. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purification: Purify the crude hexanoate prodrug using silica gel flash chromatography or preparative HPLC to achieve >95% purity suitable for in vitro assays.

Analytical Methodologies: GC-MS Quantification

Accurate quantification of hexanoic acid in biological matrices (plasma, feces, tissue) is critical for pharmacokinetic profiling and microbiome metabolic studies. Due to its volatility and hydrophilicity, direct GC-MS analysis often results in peak tailing, signal overlap, and carry-over[7]. To resolve this, pre-column derivatization is mandatory.

Caption: GC-MS analytical workflow for the quantification of hexanoic acid in biological matrices.

Protocol 2: GC-MS Quantification of Hexanoic Acid in Biological Matrices

Causality & Rationale: Derivatization with isobutyl chloroformate in an aqueous environment converts the polar carboxylic acid into a volatile, non-polar isobutyl ester. This drastically improves chromatographic resolution and analytical sensitivity. Furthermore, using succinic acid for initial acidification ensures the short-chain fatty acids are in their protonated, extractable form without causing volatile loss, which often occurs with harsher acids like HCl[7][8].

-

Sample Preparation & Acidification: Aliquot 100 µL of the biological sample (e.g., plasma or fecal water extract) into a microcentrifuge tube. Add 10 µL of an internal standard mixture (e.g., deuterated hexanoic acid-d11). Acidify the sample using a mild acid (succinic acid) to protonate the hexanoate anions[7].

-

Aqueous Derivatization: Add 50 µL of isobutyl chloroformate and 50 µL of isobutanol directly to the aqueous sample. Keep the tube lid open for 1 minute to release the generated CO2 gas, then cap and vortex vigorously for 30 seconds[8].

-

Liquid-Liquid Extraction: Add 150 µL of GC-grade hexane to the derivatized mixture. Centrifuge at 21,000 × g for 2 minutes to achieve phase separation. The derivatized hexyl isobutyl ester will partition exclusively into the upper hexane layer[8].

-

Sample Transfer: Carefully transfer the upper hexane phase into a GC autosampler vial equipped with a glass insert.

-

GC-MS Analysis: Inject 1 µL of the extract in splitless mode into a GC-MS system equipped with a high-polarity capillary column (e.g., Nukol or DB-FFAP). Use a temperature gradient starting at 60 °C and ramping to 200 °C. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the specific m/z fragments of the derivatized hexanoic acid and its internal standard for precise quantification[7][8].

References

-

PubChem. "Hexanoic Acid | C6H12O2 | CID 8892 - PubChem - NIH". National Institutes of Health. Available at:[Link]

-

FooDB. "Showing Compound Hexanoic acid (FDB013897)". FooDB. Available at:[Link]

-

Wikipedia. "Caproic acid". Wikipedia. Available at: [Link]

-

Semantic Scholar. "Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption". Semantic Scholar. Available at:[Link]

-

National Institutes of Health. "A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids". PMC. Available at:[Link]

-

National Institutes of Health. "Self-Assembling Prodrugs". PMC. Available at:[Link]

-

Agilent Technologies. "GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution". Agilent. Available at:[Link]

-

DOI.org. "Discovery of an l-alanine ester prodrug of the Hsp90 inhibitor, MPC-3100". Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

Sources

- 1. Hexanoic Acid | C6H12O2 | CID 8892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Caproic acid - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Self-Assembling Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound Hexanoic acid (FDB013897) - FooDB [foodb.ca]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

"hexanoic acid natural sources and occurrence"

Hexanoic Acid: A Comprehensive Technical Guide on Natural Occurrence, Biosynthesis, and Analytical Methodologies

Executive Summary

Hexanoic acid (C₆H₁₂O₂), commonly known as caproic acid, is a six-carbon saturated medium-chain fatty acid (MCFA). Beyond its traditional role as a key flavor compound in dairy and fermented foods, hexanoic acid has emerged as a critical platform chemical in biomanufacturing and drug development. This guide synthesizes the metabolic pathways governing its natural biosynthesis, maps its quantitative occurrence across biological matrices, and details self-validating analytical protocols required for its precise extraction and quantification.

Biosynthesis & Metabolic Pathways

In biological systems, hexanoic acid is synthesized primarily via the chain elongation (CE) pathway, also known as reverse β-oxidation (rBOX)[1]. This pathway iteratively condenses acetyl-CoA units to extend the carbon chain length.

Mechanistic Causality in Enzyme Selection: In engineered microbial hosts (such as Kluyveromyces marxianus), the initial condensation of two acetyl-CoA molecules into acetoacetyl-CoA is often catalyzed by the enzyme AtoB (acetyl-CoA acetyltransferase)[2]. While AtoB drives rapid chain elongation, it suffers from severe product instability; the enzyme's reverse activity causes the re-assimilation and degradation of the synthesized hexanoic acid[2].

To engineer a stable, unidirectional pathway, researchers replace AtoB with MCT1 (malonyl-CoA-acyl carrier protein transacylase)[2]. Although MCT1 operates at a slower kinetic rate, it provides a highly stable elongation route by preventing reverse degradation. The elongated intermediate, hexanoyl-CoA, is subsequently cleaved by an acyl-CoA thioesterase (TES1) to release free hexanoic acid[2].

Fig 1. Chain elongation pathway for hexanoic acid biosynthesis via reverse β-oxidation.

Natural Sources and Quantitative Occurrence

Hexanoic acid is ubiquitous across both animal and plant kingdoms, acting as a critical signaling molecule and flavor contributor.

-

Dairy & Animal Fats: The trivial name "caproic acid" originates from capra (Latin for goat). Alongside caprylic (C8) and capric (C10) acids, it constitutes approximately 15% of the total fat in goat's milk[3]. In bovine milk, it represents 0.5% to 3.0% of the total fatty acid profile[4].

-

Fermented Matrices: During cheese ripening, lipolysis drives a marked increase in free short-chain fatty acids. In ewe cheese, hexanoic acid concentrations scale significantly as fermentation progresses, reaching up to 4.34 mg/100 g[5].

-

Plant Sources: While less abundant than in animal fats, hexanoic acid is found in coconut oil (typically <1%) and palm kernel oil (0.1–0.5%)[3][4]. It also contributes to the complex flavor profile of vanilla and the distinct decomposing odor of Ginkgo biloba seed coats[3].

Table 1: Quantitative Occurrence of Hexanoic Acid in Natural Matrices

| Source Matrix | Concentration / Abundance | Primary Origin |

| Goat Milk Fat | ~5% (Component of the 15% C6-C10 fraction) | Animal |

| Bovine Milk Fat | 0.5% – 3.0% of total fatty acids | Animal |

| Ripened Ewe Cheese | 0.363 – 4.34 mg/100 g | Animal (Fermented) |

| Coconut Oil | < 1.0% | Plant |

| Palm Kernel Oil | 0.1% – 0.5% | Plant |

Extraction & Analytical Protocols

The high volatility and extreme hydrophilicity of short-chain fatty acids (SCFAs) make direct detection challenging[6]. The following protocols utilize chemical manipulation to ensure high-fidelity, self-validating GC-MS analysis.

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME) for Solid Matrices

This protocol is optimized for complex lipid matrices like cheese.

-

Sample Preparation & Matrix Modification: Homogenize 1.0 g of the sample and add anhydrous sodium sulfate.

-

Causality: The addition of a hygroscopic salt removes water from the matrix. This drastically reduces the solubility of free fatty acids in the aqueous phase, forcing them into the headspace and promoting highly efficient extraction[5].

-

-

Self-Validation (Internal Standardization): Spike the homogenate with a known concentration of an isotopically labeled standard (e.g., Hexanoic acid-d11). This controls for competitive fiber adsorption and matrix suppression.

-

Extraction: Expose an 85-μm polyacrylate (PA) coated SPME fiber to the headspace at 65°C for 40 minutes[5].

-

Causality: The polyacrylate film is specifically chosen for its moderate polarity, which perfectly matches the dipole moment of free SCFAs, ensuring maximum adsorption[5].

-

-

Desorption: Insert the fiber into the GC injector at 220°C in split mode (10:1) for 9 minutes[5].

Protocol B: Liquid-Liquid Extraction (LLE) & Derivatization for Liquid Broths

-

Acidification: Collect 1 mL of fermentation broth and add 5 M HCl until the pH reaches ~2.0[3].

-

Causality: At physiological pH, hexanoic acid exists as a highly polar carboxylate ion. Acidification protonates the ion into its neutral carboxylic acid form, which is essential for efficient partitioning into a non-polar organic solvent[3].

-

-

Solvent Extraction: Add 2 mL of a non-polar solvent (e.g., cyclohexane) and vortex vigorously for 2 minutes. Centrifuge to separate the phases[3][7].

-

Derivatization: Transfer the organic layer and add Benzyl chloroformate (BCF)[7] or BSTFA[3].

-

Causality: Derivatization converts the polar hydroxyl group of the carboxylic acid into a less polar, highly volatile ester (e.g., benzyl ester). This eliminates peak tailing and dramatically improves chromatographic resolution[7].

-

-

Self-Validation (Calibration): Run a 5-point calibration curve using analytical standards subjected to the exact same extraction and derivatization process. A linear regression coefficient (R²) > 0.995 validates the extraction efficiency[5][7].

Fig 2. Self-validating experimental workflow for extraction and GC-MS analysis of hexanoic acid.

Pharmacological & Industrial Relevance

For drug development professionals, hexanoic acid is far more than a flavor profile component. In synthetic biology and pharmacology, the activated thioester of hexanoic acid (hexanoyl-CoA) serves as the critical starting precursor for the de novo biosynthesis of cannabinoids[1]. By engineering the rBOX pathway in Saccharomyces cerevisiae, researchers utilize hexanoyl-CoA to synthesize olivetolic acid—the first committed intermediate in cannabinoid production[1]. This allows for the scalable, microbial biomanufacturing of novel therapeutics, bypassing the agricultural limitations of traditional plant extraction.

Sources

A Technical Guide to the Synthesis of Hexanoic Acid from Hexane: Strategies in C-H Functionalization

Abstract

Hexanoic acid, a six-carbon saturated fatty acid, is a valuable chemical intermediate in the manufacturing of esters for artificial flavors, pharmaceuticals, and industrial lubricants.[1] Its synthesis from an inexpensive and abundant feedstock like n-hexane is a topic of significant academic and industrial interest.[2] However, the chemical inertness of alkanes presents a formidable challenge.[3] The high bond dissociation energy of aliphatic C-H bonds necessitates aggressive reaction conditions, which often leads to poor selectivity and overoxidation.[3][4] This technical guide provides an in-depth analysis of the synthetic routes from hexane to hexanoic acid, designed for researchers, chemists, and professionals in process development. We will deconstruct the complexities of direct oxidation pathways and present a more controlled, high-yield two-step strategy involving the selective hydroxylation of hexane followed by the oxidation of the resulting alcohol. This document emphasizes the mechanistic rationale behind protocol choices, provides detailed, actionable methodologies, and summarizes key performance data to support future research and application.

The Core Challenge: The Inertia of the Aliphatic C-H Bond

The direct functionalization of alkanes is one of the most significant challenges in modern chemistry.[3] The C-H bonds in hexane are strong (dissociation energy ~96-105 kcal/mol) and non-polar, rendering them chemically inert.[5] Activating these bonds typically requires high energy input, often leading to a cascade of reactions. The primary hurdles are twofold:

-

Regioselectivity: Hexane possesses primary (C1/C6) and secondary (C2/C3/C4/C5) C-H bonds. The secondary C-H bonds are weaker and thus more susceptible to radical abstraction, making it difficult to selectively functionalize the terminal methyl group required for a linear C6 acid.[6]

-

Chemoselectivity (Overoxidation): The desired intermediate products, such as hexanol and hexanal, are more reactive than the starting alkane.[4] Consequently, under conditions severe enough to activate hexane, these intermediates are rapidly oxidized further, often leading to a complex mixture of shorter-chain carboxylic acids and complete combustion to CO₂ and water.[3][7]

Any viable synthetic strategy must therefore exert precise control over both where the reaction occurs and when it stops.

Strategy 1: The Direct Oxidation of n-Hexane

The most direct conceptual path involves the one-pot oxidation of hexane. This approach is attractive for its atom economy but is plagued by the selectivity issues mentioned above. Research has explored various catalytic systems to mitigate these challenges.

Mechanistic Landscape: A Free-Radical Pathway

The direct oxidation of hexane, particularly at elevated temperatures, generally proceeds through a free-radical chain mechanism. The process is initiated by the formation of a hexyl radical, which then reacts with an oxidant (typically O₂) to form a peroxy radical. This intermediate can then propagate the chain and eventually lead to a variety of oxygenated products.

Caption: Generalized free-radical pathway for hexane oxidation.

Catalytic Systems and Performance

A variety of transition metal-based catalysts have been investigated to improve the conversion and selectivity of direct hexane oxidation. Catalysts based on manganese, cobalt, copper, and platinum are common.[7] However, achieving high selectivity for hexanoic acid remains an unsolved problem. The reaction typically yields a broad distribution of products, including hexanols, hexanones, hexanal, and other carboxylic acids.[7]

More recent approaches using plasma-catalysis with single-atom silver on manganese dioxide (Ag₁/MnO₂) have shown a clear reaction pathway where n-hexane is converted to intermediates including 1-hexanol and hexanoic acid.[8] However, even in these advanced systems, significant further oxidation to CO₂ occurs, highlighting the persistent challenge of stopping the reaction at the desired carboxylic acid stage.[8]

| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | Key Products | Reference |

| MnP4VP (polymer) | O₂ | 30-110 | Varies | Hexan-1-ol, Hexan-2-ol, Hexan-3-ol, Hexanone | |

| Ag₁/MnO₂ (plasma) | O₂ | Low Temp. | ~96 | Intermediates (alcohols, acids), CO₂, H₂O | [8] |

| General (Pt, Pd, Cu) | O₂ | Elevated | Varies | Alcohols, Aldehydes, Ketones, Carboxylic Acids | [7] |

Table 1: Summary of representative catalytic systems for the direct oxidation of n-hexane.

Due to the inherent lack of selectivity, the direct oxidation route is not currently a viable method for the clean, high-yield synthesis of hexanoic acid and will not be detailed with a full protocol.

Strategy 2: A Two-Step Synthesis via 1-Hexanol

A more logical and controllable approach circumvents the challenges of direct oxidation by dividing the synthesis into two distinct steps:

-

Selective Terminal Hydroxylation: Conversion of n-hexane to 1-hexanol.

-

Alcohol Oxidation: Oxidation of 1-hexanol to hexanoic acid.

This strategy allows for the optimization of each transformation independently, leading to higher purity and overall yield of the final product.

Step 1: Selective Terminal Hydroxylation of Hexane

The key to this strategy is achieving the unprecedented selective oxidation of a terminal, unactivated C-H bond in hexane. Groundbreaking research has shown that the choice of solvent can dramatically influence reaction selectivity.[9][10] Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can engage in hydrogen bonding with the initially formed alcohol product. This interaction deactivates the alcohol toward further oxidation, effectively protecting it and allowing for outstanding chemoselectivity.[5][9]

Caption: Workflow for the selective hydroxylation of hexane to 1-hexanol.

This protocol is adapted from the principles described in advanced chemical literature demonstrating high selectivity for alcohol formation.[9][10]

Materials:

-

n-Hexane

-

Manganese Catalyst (e.g., Mn(TIPSmcp) or similar)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

30% Aqueous Hydrogen Peroxide (H₂O₂)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath (0°C), combine n-hexane (1.0 mmol), the manganese catalyst (0.01 mmol, 1 mol%), and HFIP (5 mL).

-

Initiation: Begin vigorous stirring. Slowly add 30% aqueous H₂O₂ (2.0 mmol) to the mixture over a period of 10 minutes using a syringe pump.

-

Reaction: Allow the reaction to stir at 0°C for 2-4 hours, monitoring progress by GC-MS if possible.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous Na₂SO₃ solution dropwise until gas evolution ceases. This step safely decomposes any remaining hydrogen peroxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield crude 1-hexanol.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Expected Outcome: This method has been shown to produce the corresponding alcohol with outstanding selectivity (up to 97%), a significant improvement over direct oxidation methods.[9]

Step 2: Oxidation of 1-Hexanol to Hexanoic Acid

This transformation is a classic and reliable process in organic synthesis. A primary alcohol can be efficiently oxidized to a carboxylic acid using a variety of reagents. While strong oxidants like potassium permanganate or Jones reagent are effective, modern methods offer milder conditions and simpler workups. Here, we detail a common and effective method.

Caption: Workflow for the oxidation of 1-hexanol to hexanoic acid.

Materials:

-

1-Hexanol

-

Acetone (reagent grade)

-

Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and water)

-

Isopropanol

-

Diethyl ether

-

1 M Sodium Hydroxide (NaOH)

-

6 M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 1-hexanol (1.0 mmol) in acetone (10 mL) in a flask and cool to 0°C in an ice bath.

-

Oxidation: Add Jones reagent dropwise with stirring. A color change from orange/red to green will be observed. Continue adding the reagent until the orange color persists.

-

Causality: The persistence of the orange Cr(VI) color indicates that all the alcohol has been consumed. The reaction is performed in an ice bath initially to control the exothermic reaction.

-

-

Quenching: Add a few drops of isopropanol to quench any excess oxidant, as indicated by the disappearance of the orange color.

-

Solvent Removal: Remove the acetone under reduced pressure.

-

Acid-Base Extraction: Add 20 mL of water to the residue. Extract with diethyl ether to remove any unreacted starting material or neutral byproducts. Make the aqueous layer basic (pH > 10) by adding 1 M NaOH.

-

Causality: In the basic solution, hexanoic acid is deprotonated to the water-soluble hexanoate salt, while non-acidic impurities remain in the organic phase.

-

-

Isolation: Discard the organic layer. Re-acidify the aqueous layer to pH < 2 with 6 M HCl. The hexanoic acid will now be protonated and less water-soluble.

-

Final Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield pure hexanoic acid.

Conclusion and Future Outlook

The synthesis of hexanoic acid from hexane starkly illustrates a core challenge in synthetic chemistry: the selective functionalization of inert C-H bonds. While direct oxidation offers an atom-economical ideal, it remains a largely unsolved problem due to poor selectivity and overoxidation. Current research into novel catalytic systems continues to make progress, but a commercially viable, highly selective direct process has yet to be realized.[2][3]

In contrast, a two-step strategy, hinging on the selective terminal hydroxylation of hexane followed by a standard oxidation of the resulting 1-hexanol, presents a scientifically sound and practical pathway. The use of advanced catalytic systems in specifically chosen solvent environments that can control product selectivity represents the current state-of-the-art for this transformation.[9] This approach, while less direct, provides the control necessary to achieve high yields and purity, making it the superior method for laboratory and potential industrial-scale synthesis. Future advancements will likely focus on developing more robust and recyclable catalysts for the initial C-H hydroxylation step to further improve the economic and environmental viability of converting alkanes into valuable chemicals.

References

-

Laboratorium Discounter. (2024, January 3). Hexanoic Acid: Unveiling the Chemistry Behind the Molecule. Available at: [Link]

-

MDPI. (2026, February 3). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. Available at: [Link]

-

PMC. Challenges and opportunities for alkane functionalisation using molecular catalysts. Available at: [Link]

-

Royal Society of Chemistry. (2017, November 9). Challenges and opportunities for alkane functionalisation using molecular catalysts. Available at: [Link]

-

MDPI. (2017, January 20). Reflections on Catalytic Selective Oxidation: Opportunities and Challenges. Available at: [Link]

-

ResearchGate. Mechanism of the oxidation and combustion of nhexane. Available at: [Link]

-

OSTI.GOV. (2008, March 14). Oxidation and combustion of the n-hexene isomers: a wide range kinetic modeling study. Available at: [Link]

-

Brainly.in. (2024, April 1). Catalytic oxidation of hexane. Available at: [Link]

-

Procurement Resource. (2025). Hexanoic Acid Production Cost Analysis Reports 2025. Available at: [Link]

-

ACS Publications. (2024, November 23). Unlocking High-Throughput Plasma-Catalytic Low-Temperature Oxidation of n-Hexane over Single-Atom Ag1/MnO2 Catalysts. Available at: [Link]

-

ACS Publications. (2017, December 13). Chemoselective Aliphatic C–H Bond Oxidation Enabled by Polarity Reversal. Available at: [Link]

-

ACS Publications. (2021, April 5). Alkane Activation and Oxidation on Late-Transition-Metal Oxides: Challenges and Opportunities. Available at: [Link]

-

The Royal Society. The oxidation of hexane in the cool-flame region. Available at: [Link]

-

Wikipedia. Hexane. Available at: [Link]

-

Ataman Kimya. HEXANOIC ACID. Available at: [Link]

-

MDPI. (2023, September 24). Synthesis of 1-Hexanol/Hexyl hexanoate Mixtures from Grape Pomace: Insights on Diesel Engine Performances at High Bio-Blendstock Loadings. Available at: [Link]

-

PubMed. (2014, July 20). A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus. Available at: [Link]

-

Organic Syntheses. 1-Hexanol, 2-methyl-. Available at: [Link]

-

OSTI.GOV. (2008, April 25). Oxidation and combustion of the n-hexene isomers: a wide range kinetic modeling study. Available at: [Link]

-

Wikipedia. 1-Hexanol. Available at: [Link]

-

Wikipedia. Caproic acid. Available at: [Link]

- Google Patents. WO2014153015A1 - Formation of alcohols and carbonyl compounds from hexane and cyclohexane in a liquid film plasma reactor.

-

Journal of Chemical Technology and Metallurgy. (2021, May 10). Catalytic oxidation of N-hexane on immobilized manganese-containing polymer catalyst. Available at: [Link]

-

Vaia. Write equations for the reactions in acid solution between (a) methanol and formic acid (b) 1-butanol and butanoic acid (c) 1-hexanol and hexanoic acid Name the esters produced in each case. Available at: [Link]

-

Preprints.org. (2023, September 7). Synthesis of 1-Hexanol/Hexyl Hexanoate Mixtures from Grape Pomace and Their Utilization as Bio-Additive in Diesel Engine. Available at: [Link]

-

PMC. (2017, December 13). Chemoselective Aliphatic C–H Bond Oxidation Enabled by Polarity Reversal. Available at: [Link]

-

Extramarks. Hexanoic Acid Formula: Properties, Chemical Structure and Uses. Available at: [Link]

-

OSTI.GOV. (1993, June 1). Low-temperature catalysts for total oxidation of n-hexane. Available at: [Link]

-

Thieme. The transformation of an alkene into a carboxylic acid with cleavage of the double bond is a common synthetic process. Available at: [Link]

-

ResearchGate. a) Illustration for the esterification of 1‐hexanol and hexanoic acid.... Available at: [Link]

-

askIITians. (2018, November 9). what is the oxidation products of Hexan-3-one using Popoff's rule?. Available at: [Link]

-

The Hong Kong Polytechnic University. Selective oxidation of unactivated C-H bonds by supramolecular control. Available at: [Link]

-

YouTube. (2023, July 9). Preparation of Carboxylic Acids, Part 2: Oxidation of Alkanes. Available at: [Link]

-

University of Illinois Urbana-Champaign. Catalytic Terminal C-H Bond Functionalization of Linear Alkanes: Recent Advances. Available at: [Link]

-

ACS Publications. (2014, July 9). Experimental Investigation of the Low Temperature Oxidation of the Five Isomers of Hexane. Available at: [Link]

-

PubChem. 1-Hexanol. Available at: [Link]

-

Pearson+. Hexan-1-ol is oxidized to hexanal using PCC. However, some over-o.... Available at: [Link]

-

Pearson+. Acids and Bases Exam Prep | Practice Questions & Video Solutions. Available at: [Link]

-

MDPI. (2023, January 5). Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances. Available at: [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. mdpi.com [mdpi.com]

- 4. Reflections on Catalytic Selective Oxidation: Opportunities and Challenges [mdpi.com]

- 5. Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances [mdpi.com]

- 6. Challenges and opportunities for alkane functionalisation using molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brainly.in [brainly.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemoselective Aliphatic C–H Bond Oxidation Enabled by Polarity Reversal - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Production of Hexanoic Acid: Metabolic Engineering, Fermentation, and Quantification

Executive Summary

Hexanoic acid (caproic acid) is a six-carbon medium-chain fatty acid (MCFA) that has emerged as a critical platform chemical in modern biotechnology. Beyond its traditional uses in fragrances, lubricants, and antimicrobial agents, hexanoic acid—specifically its activated form, hexanoyl-CoA—is the essential starting precursor for the de novo microbial biosynthesis of cannabinoids such as cannabigerolic acid (CBGA) and cannabidiol (CBD). This whitepaper provides an in-depth technical analysis of the metabolic pathways, microbial chassis, and bioprocessing protocols required to optimize hexanoic acid production.

The Strategic Value of Hexanoic Acid

The transition from chemical synthesis and plant extraction to microbial fermentation of MCFAs is driven by the need for scalable, sustainable, and high-yield production platforms. In the pharmaceutical and synthetic biology sectors, hexanoic acid is highly sought after to bypass the bottleneck of precursor supply in engineered cannabinoid pathways[1].

Historically, cannabinoid biosynthesis in engineered yeast required exogenous feeding of hexanoic acid, which is cost-prohibitive at an industrial scale[1][2]. By engineering autotrophic or heterotrophic microorganisms to produce hexanoic acid endogenously, researchers can construct consolidated bioprocessing systems that convert simple sugars or syngas directly into high-value active pharmaceutical ingredients (APIs)[2][3].

Mechanistic Biochemistry of Chain Elongation

Microbial production of hexanoic acid relies on two distinct metabolic architectures: the Reverse β-Oxidation (rBOX) pathway and the Fatty Acid Biosynthesis (FAB) pathway.

The Reverse β-Oxidation (rBOX) Pathway

The rBOX pathway is an energy-efficient, iterative chain-elongation cycle utilized natively by obligate anaerobes[4][5]. Unlike the standard β-oxidation pathway which degrades fatty acids, rBOX operates in reverse to synthesize them.

-

Mechanism: The cycle begins with the condensation of two acetyl-CoA molecules to acetoacetyl-CoA, catalyzed by a thiolase. This intermediate undergoes a series of reductions and a dehydration step to form butyryl-CoA (C4). A subsequent cycle adds another acetyl-CoA, elongating the chain to hexanoyl-CoA (C6)[6].

-

Thermodynamic Advantage: In natural producers like Clostridium kluyveri, this pathway is coupled with flavin-based electron bifurcation (FBEB), which conserves energy and generates a proton motive force, allowing the cell to maintain redox balance while producing ATP[5][6].

The Fatty Acid Biosynthesis (FAB) Pathway

The FAB pathway is the endogenous lipid synthesis route in organisms like Escherichia coli and Saccharomyces cerevisiae.

-

Mechanism: It utilizes malonyl-CoA and an acyl-carrier protein (ACP) complex. To repurpose this pathway for hexanoic acid, metabolic engineers must introduce heterologous thioesterases with strict chain-length specificity. These enzymes prematurely cleave the growing acyl-ACP chain at the C6 stage, releasing free hexanoic acid[7].

Metabolic pathways for hexanoic acid synthesis: rBOX vs. engineered FAB pathways.

Microbial Chassis Evaluation

Selecting the correct microbial host is a balance between native metabolic capacity and genetic tractability.

-

Clostridium kluyveri: A strict anaerobe and the model organism for chain elongation. It natively utilizes ethanol as an electron donor and acetate as an electron acceptor to produce hexanoic acid via rBOX[4][8].

-

Megasphaera elsdenii: A rumen bacterium capable of utilizing economic carbon sources like sucrose and lactate. It is highly valued for its robust VFA (volatile fatty acid) production profile and high tolerance to acidic environments[9][10].

-

Engineered Model Organisms: While E. coli and S. cerevisiae lack native MCFA accumulation, they are heavily engineered via heterologous rBOX integration to produce hexanoic acid for downstream pharmaceutical applications[1][3].

Table 1: Comparative Production Titers of Hexanoic Acid

| Microorganism | Strain Type | Primary Substrate | Pathway | Max Reported Titer | Reference |

| Megasphaera elsdenii NCIMB 702410 | Natural | Sucrose | Native rBOX | 28.42 g/L | [11] |

| Clostridium kluyveri 3231B | Natural | Ethanol + Acetate | Native rBOX | 12.8 g/L | [12] |

| Escherichia coli | Engineered | Glucose | Heterologous rBOX | 3.06 g/L | [3] |

| Saccharomyces cerevisiae | Engineered | Glucose | FAB / rBOX | 120 mg/L | [1] |

Self-Validating Experimental Protocols

A major bottleneck in hexanoic acid production is product toxicity; as a lipophilic acid, it acts as an uncoupler of the microbial proton motive force at high concentrations, halting cellular growth. To overcome this, in situ biphasic extractive fermentation is employed[11].

Workflow for in situ biphasic extractive fermentation and GC-FID quantification.

Protocol 1: Biphasic Extractive Fermentation (M. elsdenii)

Causality: Continuous removal of hexanoic acid from the aqueous broth into an organic solvent prevents toxic accumulation, allowing the fermentation to proceed to theoretical maximum yields.

-

Media Preparation: Prepare modified PYS (peptone-yeast extract-sucrose) medium. Sparge with oxygen-free N₂ gas to ensure strict anaerobic conditions.

-

Solvent Selection: Prepare the extraction solvent: 10% (v/v) Alamine 336 dissolved in oleyl alcohol. Why? Alamine 336 is a tertiary amine that acts as a complexing agent for carboxylic acids, while oleyl alcohol is biocompatible and does not disrupt the microbial membrane[11].

-

Inoculation & Fermentation: Inoculate M. elsdenii into the bioreactor at 37°C. Maintain the pH precisely at 6.0 using automated NaOH/HCl addition. Why pH 6.0? Hexanoic acid extraction is highly pH-dependent; pH 6.0 balances microbial growth with the protonation state required for solvent extraction.

-

In Situ Extraction: Overlay the organic solvent onto the fermentation broth at a 1:1 phase ratio. Agitate gently to maximize the interfacial mass transfer area without creating stable emulsions.

-

Validation: Periodically sample both the aqueous and organic phases. A plateau of hexanoic acid in the aqueous phase alongside a linear increase in the organic phase validates successful extraction kinetics.

Protocol 2: GC-FID Quantification of Hexanoic Acid

Causality: Accurate quantification requires the target analyte to be fully protonated and volatile. Standard GC columns suffer from peak tailing if hydrogen bonding occurs.

-

Sample Collection & Acidification: Collect 5 mL of the fermentation broth. Add 6M HCl dropwise until the pH is < 2.0. Why? The pKa of hexanoic acid is ~4.8. Dropping the pH to 2.0 ensures >99% of the molecules are in their un-ionized, hydrophobic state, allowing partitioning into the organic solvent[7].

-

Internal Standard Addition: Spike the sample with a known concentration of heptanoic acid (C7). Why? Heptanoic acid is not natively produced by these strains. Its recovery rate will self-validate the extraction efficiency and correct for any solvent evaporation during sample prep.

-

Solvent Extraction: Add 2 mL of diethyl ether. Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to force phase separation[7].

-

Drying: Transfer the upper organic layer to a clean vial and add anhydrous sodium sulfate. Why? Residual water injected into the GC will degrade the stationary phase of the column and cause baseline noise.

-

GC Analysis: Inject 1 µL into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a polar capillary column (e.g., DB-FFAP). Run a temperature gradient from 80°C to 240°C.

Future Perspectives

The microbial production of hexanoic acid is rapidly maturing. The next frontier involves optimizing the intracellular availability of Coenzyme A and preventing β-oxidation-mediated degradation in engineered hosts like S. cerevisiae[1]. As these metabolic bottlenecks are resolved, the fully autonomous, de novo microbial synthesis of complex downstream molecules—ranging from advanced biofuels to clinical-grade cannabinoids—will become commercially viable.

References

-

The potential of caproate (hexanoate) production using Clostridium kluyveri syntrophic cocultures with Clostridium acetobutylicum or Clostridium saccharolyticum. NIH.gov.[Link]

-

Chain Elongation by Clostridium kluyveri: Effect of Substrates. Chemical Engineering Transactions.[Link]

-

Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid. NIH.gov.[Link]

-

Production of medium-chain carboxylic acids by Megasphaera sp. MH with supplemental electron acceptors. NIH.gov.[Link]

-

Cell-free prototyping enables implementation of optimized reverse β-oxidation pathways in heterotrophic and autotrophic bacteria. bioRxiv.org.[Link]

-

Megasphaera elsdenii: Its Role in Ruminant Nutrition and Its Potential Industrial Application for Organic Acid Biosynthesis. Preprints.org.[Link]

-

In Situ Biphasic Extractive Fermentation for Hexanoic Acid Production from Sucrose by Megasphaera elsdenii NCIMB 702410. ResearchGate.net.[Link]

-

Genome-Scale Metabolic Network Reconstruction and In Silico Analysis of Hexanoic acid Producing Megasphaera elsdenii. MDPI.com.[Link]

-

Schematic representation of reverse beta-oxidation cycle. ResearchGate.net.[Link]

-

Evaluating the feasibility of medium chain oleochemical synthesis using microbial chain elongation. bioRxiv.org.[Link]

-

WO2020198679A1 - Biosynthetic cannabinoid production in engineered microorganisms. Googleapis.com.[Link]

Sources

- 1. Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Cell-free prototyping enables implementation of optimized reverse β-oxidation pathways in heterotrophic and autotrophic bacteria | bioRxiv [biorxiv.org]

- 4. The potential of caproate (hexanoate) production using Clostridium kluyveri syntrophic cocultures with Clostridium acetobutylicum or Clostridium saccharolyticum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating the feasibility of medium chain oleochemical synthesis using microbial chain elongation | bioRxiv [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cetjournal.it [cetjournal.it]

- 9. preprints.org [preprints.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Production of medium-chain carboxylic acids by Megasphaera sp. MH with supplemental electron acceptors - PMC [pmc.ncbi.nlm.nih.gov]

Hexanoic Acid: A Multifaceted Regulator of Fatty Acid Metabolism and Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hexanoic acid, a six-carbon saturated fatty acid, occupies a unique position at the intersection of energy metabolism and cellular signaling. Traditionally classified as a medium-chain fatty acid (MCFA), its metabolic fate and physiological functions are distinct from both short-chain and long-chain fatty acids.[1][2] This guide provides a comprehensive technical overview of the role of hexanoic acid in fatty acid metabolism, from its absorption and mitochondrial catabolism to its increasingly recognized functions as a potent signaling molecule. We delve into its mechanisms of action, including the regulation of glucose homeostasis, inhibition of lipogenesis, and epigenetic modulation through histone deacetylase (HDAC) inhibition.[3][4] Furthermore, this document furnishes detailed experimental protocols for the quantification of hexanoic acid and the assessment of its impact on mitochondrial function, providing researchers with the necessary tools to investigate its therapeutic potential in metabolic diseases, oncology, and beyond.

Introduction to Hexanoic Acid: Beyond a Simple Carbon Chain

Hexanoic acid (also known as caproic acid) is a saturated fatty acid with the chemical formula CH₃(CH₂)₄COOH.[5] While structurally simple, its biological significance is complex. It is found naturally in various animal fats and plant oils, such as dairy products and coconut oil, and is also a metabolic byproduct of fermentation by gut microbiota.[6][7]

Its classification can be ambiguous; its six-carbon chain places it at the boundary between short-chain fatty acids (SCFAs; ≤5 carbons) and medium-chain fatty acids (MCFAs; 6-12 carbons).[1][8] This duality is key to its unique metabolic profile. Like SCFAs, it can be produced by gut bacteria, but like MCFAs, it is rapidly absorbed and metabolized by the liver.[2][9] This guide will explore how this unique physicochemical property dictates its central role in metabolic regulation.

The Central Role of Hexanoic Acid in Cellular Metabolism

Absorption and Hepatic First-Pass Metabolism

Unlike long-chain fatty acids (LCFAs), which require packaging into chylomicrons for transport through the lymphatic system, dietary MCFAs like hexanoic acid are absorbed directly from the small intestine into the portal vein.[2][10] This route ensures rapid delivery to the liver, its primary site of metabolism. This efficient transport mechanism prevents its significant deposition into adipose tissue and predisposes it to rapid mitochondrial oxidation for energy production.[1][2]

Activation: The Gateway to Metabolism

Before it can be catabolized, hexanoic acid must be activated. This critical first step is an ATP-dependent reaction catalyzed by acyl-CoA synthetases (ACS), which convert the free fatty acid into its thioester derivative, hexanoyl-CoA.[11][12] This activation "traps" the fatty acid within the cell and prepares it for metabolic processing.

The reaction proceeds in two steps:

-

Adenylation: Hexanoic acid reacts with ATP to form an enzyme-bound hexanoyl-adenylate intermediate and pyrophosphate (PPi).[12]

-

Thioesterification: The sulfhydryl group of Coenzyme A attacks the hexanoyl-adenylate, forming hexanoyl-CoA and releasing AMP.[12]

Different isoforms of ACS exist, with medium-chain acyl-CoA synthetases (MACS) showing high affinity for hexanoic acid.[13]

Mitochondrial Beta-Oxidation of Hexanoyl-CoA

Once activated, hexanoyl-CoA enters the mitochondrial matrix for catabolism via the beta-oxidation pathway. This process systematically shortens the fatty acid chain by two carbons per cycle, generating energy-rich molecules.[14][15]

The beta-oxidation of hexanoyl-CoA involves a four-step enzymatic cycle:

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons, reducing FAD to FADH₂.[16]

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta-carbon.[8]

-

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, reducing NAD⁺ to NADH.[8][16]

-

Thiolysis: Thiolase cleaves the beta-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a butyryl-CoA (a fatty acyl-CoA that is two carbons shorter).[8]

The resulting butyryl-CoA undergoes another round of beta-oxidation to yield two final molecules of acetyl-CoA. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂, while the FADH₂ and NADH donate their electrons to the electron transport chain to drive ATP synthesis.

Hexanoic Acid as a Signaling Molecule and Metabolic Regulator

Beyond its role as an energy substrate, hexanoic acid actively modulates key cellular processes.

Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

One of the most significant functions of hexanoic acid is its ability to act as a histone deacetylase (HDAC) inhibitor.[4] HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to condensed chromatin and transcriptional repression.[17][18] By inhibiting HDACs, hexanoic acid promotes a more open chromatin structure (euchromatin), facilitating gene expression.[18][19] This epigenetic modulation is a critical mechanism underlying many of its anti-cancer and anti-inflammatory effects.

Impact on Glucose Homeostasis and Insulin Sensitivity

Studies in animal models have demonstrated that dietary supplementation with hexanoic acid can significantly improve metabolic health, particularly under high-fat diet conditions.[3][20][21] Key findings include:

-

Improved Glycemic Control: Hexanoic acid administration has been shown to attenuate hyperglycemia, an effect more potent than that observed with the well-studied SCFA, butyrate.[3][21]

-

Enhanced Insulin Sensitivity: It improves both hyperinsulinemia and overall insulin sensitivity, as demonstrated by glucose and insulin tolerance tests.[21][22]

-

Increased GLP-1 Secretion: A proposed mechanism for its anti-diabetic effects is the stimulation of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion from pancreatic β-cells.[3][21]

Anti-Obesity and Lipogenesis-Inhibiting Effects

Hexanoic acid has demonstrated potent anti-obesity properties. In mice fed a high-fat diet, supplementation prevents body weight gain and fat accumulation in white adipose tissues.[20][21][22] This is achieved, in part, by downregulating the expression of genes involved in fatty acid biosynthesis (lipogenesis), such as Fatty Acid Synthase (Fasn).[2][3]

| Metabolic Parameter | High-Fat Diet (Control) | High-Fat Diet + Hexanoic Acid | Outcome | Reference |

| Body Weight Gain | Increased | Prevented | Anti-Obesity | [20][21] |

| Fat Accumulation (WAT) | Increased | Prevented | Reduced Adiposity | [21][22] |

| Plasma NEFA | Elevated | Suppressed | Improved Lipid Profile | [20][21] |

| Hepatic Triglycerides | Elevated | Suppressed | Reduced Steatosis | [21][22] |

| Blood Glucose | Hyperglycemia | Attenuated | Improved Glycemic Control | [3][21] |

| Plasma Insulin | Hyperinsulinemia | Attenuated | Enhanced Insulin Sensitivity | [3][20] |

| Insulin Sensitivity | Impaired | Significantly Enhanced | Improved Insulin Action | [21][22] |

| Plasma GLP-1 | - | Increased | Potential Mechanism for Glucose Control | [21] |

| Table 1. Summary of Hexanoic Acid's Effects on Metabolic Parameters in High-Fat Diet (HFD) Mouse Models. |

Methodologies for Studying Hexanoic Acid Metabolism

Protocol: Quantification of Hexanoic Acid in Biological Samples (LC-MS/MS)

This protocol outlines a robust method for the sensitive and specific quantification of hexanoic acid in plasma or fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality and Self-Validation: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-Hexanoic Acid) is critical. It co-elutes with the analyte and experiences similar matrix effects during ionization, correcting for variations in sample preparation and instrument response. This internal validation ensures the accuracy and reproducibility of the quantification.

Step-by-Step Methodology:

-

Sample Preparation (Plasma):

-

1.1. Thaw 100 µL of plasma on ice.

-

1.2. Add 10 µL of an internal standard spiking solution (e.g., 10 µM ¹³C₆-Hexanoic Acid in methanol).

-

1.3. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex for 1 minute.

-

1.4. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

1.5. Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

1.6. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

-

Sample Preparation (Feces):

-

2.1. Weigh approximately 50 mg of lyophilized fecal material.

-

2.2. Add 1 mL of a suitable extraction solvent (e.g., dichloromethane/acetonitrile 2:1 v/v) and the internal standard.[23]

-

2.3. Homogenize thoroughly using a bead beater for 5 minutes.

-

2.4. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

2.5. Transfer the supernatant and proceed with evaporation and reconstitution as described in steps 1.5 and 1.6.

-

-

LC-MS/MS Analysis:

-

3.1. Chromatography: Use a C18 reverse-phase column suitable for polar analytes.

-

3.2. Mobile Phase: Employ a gradient elution, for example:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

3.3. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

3.4. MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for hexanoic acid (e.g., m/z 115.1 -> 115.1) and its internal standard.

-

-

Data Analysis:

-

4.1. Generate a standard curve using known concentrations of hexanoic acid spiked into a representative matrix.

-

4.2. Calculate the peak area ratio of the analyte to the internal standard.

-

4.3. Quantify the concentration in unknown samples by interpolating their peak area ratios against the standard curve.

-

Protocol: In Vitro Assessment of Mitochondrial Respiration

This protocol assesses the impact of hexanoic acid on mitochondrial function in cultured cells (e.g., HepG2 hepatocytes) using high-resolution respirometry (e.g., Seahorse XF Analyzer).

Causality and Self-Validation: The sequential injection of specific mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) allows for the dissection of different respiratory parameters from a single experiment. This provides an internal control system where each injection validates the previous measurement and reveals distinct aspects of mitochondrial health (e.g., ATP-linked respiration, maximal respiration, non-mitochondrial respiration).

Step-by-Step Methodology:

-

Cell Culture:

-

1.1. Seed HepG2 cells in a Seahorse XF cell culture microplate at an optimized density to achieve 80-90% confluency on the day of the assay.

-

1.2. Allow cells to adhere and grow for 24 hours.

-

1.3. Treat cells with the desired concentrations of hexanoic acid (or vehicle control) for a specified duration (e.g., 18-24 hours).

-

-

Assay Preparation:

-

2.1. One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates like glucose and pyruvate, pH 7.4.

-

2.2. Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

-

2.3. Prepare the inhibitor injection ports on the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone & antimycin A.

-

-

Seahorse XF Analyzer Operation:

-

3.1. Calibrate the sensor cartridge.

-

3.2. Load the cell plate into the analyzer.

-

3.3. Execute the assay protocol, which will measure the Oxygen Consumption Rate (OCR) in real-time before and after the sequential injection of the inhibitors.

-

-

Data Interpretation:

-

Basal Respiration: The initial OCR before any injections.

-

ATP Production: The decrease in OCR after oligomycin (an ATP synthase inhibitor) injection.

-

Maximal Respiration: The peak OCR after the addition of FCCP (an uncoupling agent).

-

Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to energy demands.

-

Non-Mitochondrial Respiration: The OCR remaining after the injection of rotenone/antimycin A (Complex I and III inhibitors).

-

Therapeutic and Pharmacological Implications

The unique metabolic and signaling properties of hexanoic acid make it a compelling candidate for therapeutic development.

-

Metabolic Diseases: Its demonstrated ability to improve glucose tolerance, enhance insulin sensitivity, and prevent diet-induced obesity positions it as a promising nutraceutical or lead compound for treating type 2 diabetes and metabolic syndrome.[2][3]

-

Oncology: As an HDAC inhibitor, hexanoic acid shares a mechanism of action with several approved anti-cancer drugs.[18] Its ability to induce cell cycle arrest and apoptosis warrants further investigation in various cancer models.[24]

-

Inflammatory and Neurological Disorders: Epigenetic regulation via HDAC inhibition is a key therapeutic strategy in several inflammatory and neurological conditions. The ability of hexanoic acid to modulate mitochondrial function under inflammatory stress further broadens its potential applications.[4][25]

Conclusion and Future Directions

Hexanoic acid is far more than a simple metabolic fuel. It is a pleiotropic molecule that directly influences gene expression, hormone secretion, and fundamental metabolic pathways. Its dual origin from diet and the gut microbiome places it at a critical nexus of host-environment interaction. The research presented here highlights its potent anti-obesity and anti-diabetic properties, largely mediated through the inhibition of lipogenesis and enhancement of insulin sensitivity.[3][21]

Future research should focus on elucidating the specific receptor-mediated signaling pathways of hexanoic acid, exploring the full spectrum of its epigenetic targets beyond histones, and conducting human clinical trials to validate the promising preclinical findings. For drug development professionals, its favorable safety profile and natural origin make it an attractive starting point for designing novel therapeutics targeting metabolic and proliferative diseases.

References

- MDPI. (2026, January 4). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals.

- SMPDB. Fatty Acid Oxidation (Hexanoate).

- PMC. (2025, September 4). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet.

- bioRxiv. (2025, February 27). Hexanoic acid improves metabolic health in mice fed high-fat diet.

- PubMed. (2025, September 4). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet.

- ResearchGate. (2025, September 4). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet.

- PMC. An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae.

- PMC. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective.

- American Physiological Society. Metabolic effects of medium-chain triacylglycerol consumption are preserved in obesity.

- Creative Proteomics. Overview of Medium Chain Fatty Acids (MCFAs).

- PMC. 4,5-dihydroxyhexanoic acid is a robust circulating and urine marker of mitochondrial disease and its severity.

- PubMed. (2021, April 5). Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective.

- MDPI. (2025, September 4). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet.

- MDPI. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet.

- MDPI. (2025, June 22). Prognostic Significance of Plasma Short-Chain Fatty Acid Levels in Assessing Mortality Risk in Patients with Chronic Heart Failure and Sarcopenia.

- PMC. Enzyme Catalyzed Formation of CoA Adducts of Fluorinated Hexanoic Acid Analogues using a Long-Chain acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y.

- Pearson. Show the products of each step in the fatty acid oxidation.

- PubMed. (2014, July 15). Impact of short- and medium-chain fatty acids on mitochondrial function in severe inflammation.

- PubMed. (2022, November 17). Adaptive antioxidant response to mitochondrial fatty acid oxidation determines the proliferative outcome of cancer cells.

- ResearchGate. Inhibition of HDAC8 by hexanoic (a) and decanoic acid (b) with standard....

- ResearchGate. (2025, October 16). (PDF) Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line.

- MDPI. (2023, February 28). The Interplay of Dietary Fibers and Intestinal Microbiota Affects Type 2 Diabetes by Generating Short-Chain Fatty Acids.

- MDPI. (2018, September 11). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line.

- PMC. (2024, February 9). Urinary fatty acid biomarkers for prostate cancer detection.

- MDPI. (2025, February 28). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo.

- Broad Institute. 4,5-dihydroxyhexanoic acid is a robust circulating and urine marker of mitochondrial disease and its severity.

- PMC. (2018, July 27). Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid.

- Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.

- Analytical Methods (RSC Publishing). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry.

- Labinsights. (2023, May 8). Short-Chain Fatty Acid Analysis to Aid Gut Microbiota Research.

- ResearchGate. The effect of genotype, sex, and diet on the hexanoic acid content....

- Creative Proteomics. Hexanoic Acid Analysis Service.

- Sigma-Aldrich. Hexanoic acid analytical standard 142-62-1.

- PMC. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs.

- ACS Publications. (2005, December 21). Aromatic Sulfide Inhibitors of Histone Deacetylase Based on Arylsulfinyl-2,4-hexadienoic Acid Hydroxyamides | Journal of Medicinal Chemistry.

- PubMed. (2015, March 15). Faecal metabolite profiling identifies medium-chain fatty acids as discriminating compounds in IBD.

- PubMed. (2002, August 16). Functional role of fatty acyl-coenzyme A synthetase in the transmembrane movement and activation of exogenous long-chain fatty acids. Amino acid residues within the ATP/AMP signature motif of Escherichia coli FadD are required for enzyme activity and fatty acid transport.

- Wikipedia. Histone deacetylase inhibitor.

- PMC. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa.

- Frontiers. (2021, March 21). Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses.

- AOCS. (2019, July 23). Long Chain acyl-coA Synthetases and Other Acyl Activating Enzymes.

- Sigma-Aldrich. Deacetylase inhibitors.

- ChemTalk. (2023, November 19). Beta Oxidation of Fatty Acids.

Sources

- 1. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. mdpi.com [mdpi.com]

- 3. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. Hexanoic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 8. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

- 13. Enzyme Catalyzed Formation of CoA Adducts of Fluorinated Hexanoic Acid Analogues using a Long-Chain acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PathWhiz [smpdb.ca]

- 15. Show the products of each step in the fatty acid oxidation - McMurry 8th Edition Ch 24 Problem 47a [pearson.com]

- 16. Beta Oxidation of Fatty Acids | ChemTalk [chemistrytalk.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Urinary fatty acid biomarkers for prostate cancer detection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Impact of short- and medium-chain fatty acids on mitochondrial function in severe inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

"toxicology and safety data of hexanoic acid"

An In-depth Technical Guide to the Toxicology and Safety of Hexanoic Acid

This guide provides a comprehensive toxicological profile of hexanoic acid, also known as caproic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data, outlines key experimental methodologies, and offers insights into the regulatory framework governing its use. By explaining the causality behind toxicological testing strategies, this whitepaper serves as a critical resource for robust safety and risk assessment.

Introduction: Understanding Hexanoic Acid

Hexanoic acid (CAS No. 142-62-1) is a six-carbon, straight-chain saturated fatty acid naturally found in various animal fats and plant oils.[1] It is characterized as a colorless, oily liquid with a distinctive pungent, cheesy, or rancid odor.[2] Its utility spans multiple industries; it is used as a synthetic flavoring agent in food, a fragrance component in cosmetics and air care products, and an excipient or chemical intermediate in the synthesis of pharmaceuticals.[3] Given its presence in consumer and industrial products, a thorough understanding of its toxicological profile is essential for ensuring human safety.

Physicochemical Characteristics

The physical and chemical properties of a substance are fundamental determinants of its toxicological behavior, influencing its absorption, distribution, and potential for causing local or systemic effects.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | |

| Molar Mass | 116.16 g/mol | [1] |

| Appearance | Oily, colorless to light yellow liquid | [1][2][4] |

| Odor | Pungent, cheesy, fatty, unpleasant | [2] |

| Boiling Point | 202-205.8 °C | [4][5] |

| Melting Point | -4 to -3 °C | [4][5] |

| Solubility in Water | Slightly soluble (1.082 g/100 mL at 20°C) | [4][5] |

| Solubility in Organic Solvents | Soluble in alcohol and ether | [2][5] |

| Vapor Pressure | 0.18 mmHg (27 Pa) at 20 °C | [4][5] |

| Vapor Density | 4.0 (air = 1) | [4][5] |

| Density | 0.927-0.929 g/mL at 20-25 °C | [1][5] |

The moderate water solubility and lipophilic nature of hexanoic acid facilitate its absorption across biological membranes. Its vapor pressure, while low, indicates a potential for inhalation exposure if aerosolized or heated.[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

As a medium-chain fatty acid, hexanoic acid is readily absorbed and metabolized by the body.

-

Absorption: It can be absorbed through oral, dermal, and inhalation routes. Following ingestion, it is absorbed in the gastrointestinal tract. Dermal absorption is also possible, which is a key consideration given its use in topical products.[6]

-

Distribution & Metabolism: Once absorbed, hexanoic acid enters the portal circulation and is transported to the liver. Like other fatty acids, it is expected to undergo β-oxidation, a metabolic process that breaks down fatty acids to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle for energy production.

-

Excretion: Metabolites are primarily excreted as carbon dioxide and water.

Caption: Generalized ADME pathway for hexanoic acid.

Toxicological Profile: A Hazard-Based Assessment

The safety of hexanoic acid has been evaluated across several toxicological endpoints, following internationally recognized protocols such as the OECD Guidelines for the Testing of Chemicals.[7][8]

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure. Hexanoic acid exhibits low to moderate acute toxicity depending on the route of exposure.

| Route | Species | Value (LD₅₀/LC₅₀) | Classification | Source |

| Oral | Rat | 1886 - 6440 mg/kg | Low to Moderate Toxicity | [3][9] |

| Oral | Mouse | 5000 mg/kg | Low Toxicity | [9] |

| Dermal | Rabbit | 580 - >5000 mg/kg | Moderate to Low Toxicity | [9][10][11] |

| Inhalation | Rat | >1.37 mg/L (8h) | Low Toxicity (No deaths at near-saturation) | [3][9] |

| Inhalation | Mouse | 4100 mg/m³ (2h) | Moderate Toxicity | [9][10] |

Expert Insight: The wide range in reported LD₅₀ values, particularly for the dermal route, may reflect variations in study protocols, such as occlusion and vehicle used. However, the collective data indicate that acute systemic toxicity is not the primary hazard of concern.

Irritation and Corrosivity

The most significant toxicological concern for hexanoic acid is its potential for severe local effects on the skin and eyes.

-

Skin Corrosion/Irritation: Hexanoic acid is a skin irritant and can be corrosive at high concentrations.[12] In rabbits, dermal exposure caused erythema and edema.[3] An expert panel concluded it is corrosive at concentrations of 70%.[9] Daily applications of 11.6% hexanoic acid caused erythema in a majority of human volunteers.[9] It is classified as causing severe skin burns.[13][14]

-

Eye Damage/Irritation: The substance is classified as causing serious eye damage.[13][14] It was judged corrosive in an in vitro Bovine Corneal Opacity and Permeability (BCOP) test and was severely irritating in rabbit eye tests at a 15% concentration.[3][9]

-

Respiratory Irritation: Inhalation of vapors can irritate the respiratory tract, causing symptoms such as coughing and sore throat.[4][12]

Causality: As a carboxylic acid, hexanoic acid's corrosive properties are due to its ability to denature proteins and disrupt cell membranes upon direct contact, leading to tissue damage.

Sensitization

Repeated-Dose Toxicity

Sub-chronic studies provide insight into the effects of repeated exposure over a longer duration.

-

In a 28-day oral gavage study in male rats, the highest dose tested (1000 mg/kg/day) produced no treatment-related adverse effects, establishing a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day.[3][9]

-

Data from read-across compounds used in REACH registrations further support a high NOAEL for repeated-dose toxicity.[9]

Experimental Protocol: 90-Day Repeated Oral Dose Study (Adapted from OECD Guideline 408)

This protocol is designed to characterize the toxicity profile of a substance following 90 days of daily administration.[15]

-

Animal Selection: Use a standard rodent species (e.g., Wistar or Sprague-Dawley rats), young and healthy, with both sexes represented.

-

Group Allocation: Assign animals randomly to at least three dose groups and one concurrent control group (vehicle only). Typically, 10 animals per sex per group.[15]

-

Dose Selection: Dose levels are based on previous acute or 28-day studies. The highest dose should induce some toxicity but not significant mortality. Two lower doses should be included to identify a NOAEL.[15]

-

Administration: Administer the test substance daily via the intended route (e.g., oral gavage) for 90 consecutive days.[15]

-

Observations: Conduct daily clinical observations for signs of toxicity. Record body weight weekly and food/water consumption.

-

Clinical Pathology: Before termination, collect blood samples for hematology and clinical chemistry analysis to assess effects on blood cells, liver function, and kidney function.

-

Pathology: At 90 days, conduct a full necropsy on all animals. Weigh major organs (liver, kidneys, brain, etc.). Preserve organs and tissues for detailed histopathological examination by a veterinary pathologist.

-

Data Analysis: Analyze all data statistically to determine significant treatment-related effects, identify target organs, and establish the NOAEL.

Caption: Workflow for a 90-day repeated-dose toxicity study.

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, a potential precursor to cancer. Hexanoic acid has not shown evidence of genotoxicity in standard assays.

-

Bacterial Reverse Mutation (Ames) Test: Negative results were obtained on hexanoic acid and read-across compounds.[9]

-